Ethyl 3-methylflavone-8-carboxylate (CAS 35888-94-9) is a highly specialized tricyclic intermediate and a critical analytical reference standard. Structurally, it consists of a flavone core with a methyl group at the 3-position and an ethyl ester at the 8-position. In industrial procurement, it serves a dual mandate: it is the primary late-stage precursor for the synthesis of the antispasmodic drug Flavoxate, and it is strictly classified by regulatory bodies as Flavoxate Impurity B (EP) or Related Compound C (USP) . Rather than being selected for general flavonoid research, this compound is procured specifically to bypass complex de novo ring cyclization in API manufacturing and to satisfy exact pharmacopeial system suitability requirements during HPLC batch release testing .
Generic substitution of Ethyl 3-methylflavone-8-carboxylate is impossible in both its primary applications due to strict structural and regulatory constraints. In quality control workflows, regulatory monographs mandate the exact use of this specific ethyl ester (Impurity B) to calibrate HPLC resolution; substituting it with the free acid (Impurity A) or a generic flavone will fail to validate the system suitability test (SST) required for API release . In synthetic workflows, the precise 3-methyl and 8-carboxylate substitutions are non-negotiable for achieving the exact steric hindrance and receptor-binding profile of the final Flavoxate molecule. Attempting to use an unmethylated or differently esterified analog would yield a completely different API, rendering the batch pharmacologically and commercially invalid [1].
In the quality control of Flavoxate Hydrochloride, regulatory monographs (such as the European Pharmacopoeia) require the baseline resolution of the API from its specific synthetic byproducts. Ethyl 3-methylflavone-8-carboxylate (Impurity B) provides the exact retention time shift necessary to validate the HPLC method. When compared to the Flavoxate API and the free acid (Impurity A), the ethyl ester demonstrates a distinct lipophilic retention profile on C18 columns, ensuring a resolution factor (Rs) greater than the pharmacopeial minimum. Generic flavones cannot replicate this exact elution behavior .
| Evidence Dimension | HPLC Retention and Resolution (Rs) |
| Target Compound Data | Provides distinct lipophilic retention shift specific to Impurity B |
| Comparator Or Baseline | Flavoxate API and Impurity A (Free Acid) |
| Quantified Difference | Guarantees Rs > 1.5 for system suitability validation |
| Conditions | Reverse-phase HPLC (C18), EP/USP monograph conditions |
Procurement of this exact standard is a strict regulatory requirement for batch release and method validation of Flavoxate API.
Synthesizing the 3-methylflavone core de novo requires complex, multi-step condensation and cyclization reactions from substituted phenols, often resulting in variable yields and colored byproducts. Procuring pre-synthesized Ethyl 3-methylflavone-8-carboxylate provides the intact, high-purity (≥98%) tricyclic pharmacophore directly, characterized by a stable melting point of 232-234°C[1]. Compared to starting from basic salicylic acid derivatives, utilizing this advanced intermediate eliminates multiple synthetic steps, including harsh acid-catalyzed ring closures[2].
| Evidence Dimension | Synthetic Step Reduction |
| Target Compound Data | Intact tricyclic core (≥98% purity, MP 232-234°C) |
| Comparator Or Baseline | De novo synthesis from salicylic acid/phenol derivatives |
| Quantified Difference | Eliminates 2-3 complex cyclization and purification steps |
| Conditions | Industrial-scale API intermediate synthesis |
Directly reduces time-to-market, labor costs, and reactor overhead for manufacturers producing Flavoxate.
In the final stages of Flavoxate synthesis, the 8-carboxylate position must be functionalized with a piperidine-ethanol moiety. While the free 3-methylflavone-8-carboxylic acid (Impurity A) typically requires conversion to a highly reactive and corrosive acid chloride using thionyl chloride, the ethyl ester (Ethyl 3-methylflavone-8-carboxylate) can undergo direct transesterification or controlled amidation [1]. This avoids the generation of stoichiometric HCl gas and chlorinated byproducts, leading to a cleaner impurity profile in the crude API [2].
| Evidence Dimension | Halogenated Byproduct Generation |
| Target Compound Data | Direct transesterification compatible |
| Comparator Or Baseline | 3-Methylflavone-8-carboxylic acid (via acid chloride route) |
| Quantified Difference | 100% elimination of thionyl chloride usage and associated HCl gas generation |
| Conditions | Late-stage functionalization to Flavoxate API |
Enables a safer, more environmentally compliant manufacturing route with reduced downstream purification requirements.
As the official EP Impurity B and USP Related Compound C, this compound is strictly required for calibrating HPLC instruments, conducting forced degradation studies, and validating the purity of commercial Flavoxate Hydrochloride batches to meet regulatory compliance .
Procured as a high-purity, late-stage intermediate to synthesize Flavoxate, allowing manufacturers to bypass complex flavone ring cyclization steps and streamline production via cleaner transesterification routes [1].
Serves as a structurally rigid, pre-functionalized scaffold for medicinal chemists designing next-generation smooth muscle relaxants or anticholinergic agents, leveraging the established bioactivity of the 3-methylflavone core without needing to synthesize it from scratch [1].